molecular formula C18H17ClN2O B14440937 N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride CAS No. 77234-76-5

N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride

Cat. No.: B14440937
CAS No.: 77234-76-5
M. Wt: 312.8 g/mol
InChI Key: RAXKLWAHKJPQQK-UHFFFAOYSA-N
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Description

N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride is a compound that belongs to the imidazole family, which is known for its diverse range of applications in various fields such as chemistry, biology, and medicine. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenylbenzoyl group and an ethyl substituent, making it a unique derivative of imidazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride typically involves the cyclization of amido-nitriles or other suitable precursors under specific conditions. One common method is the reaction of an amido-nitrile with a suitable base, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often involve mild temperatures and the use of catalysts such as nickel or rhodium .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent conversion to the final product. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as nickel or rhodium. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives, substituted imidazoles, and other functionalized compounds. These products can have different properties and applications depending on the nature of the substituents and the reaction conditions .

Scientific Research Applications

N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-(4-Phenylbenzoyl)ethyl)imidazole hydrochloride include other imidazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a phenylbenzoyl group and an ethyl substituent. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

77234-76-5

Molecular Formula

C18H17ClN2O

Molecular Weight

312.8 g/mol

IUPAC Name

2-imidazol-1-yl-1-(4-phenylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C18H16N2O.ClH/c1-14(20-12-11-19-13-20)18(21)17-9-7-16(8-10-17)15-5-3-2-4-6-15;/h2-14H,1H3;1H

InChI Key

RAXKLWAHKJPQQK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)N3C=CN=C3.Cl

Origin of Product

United States

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